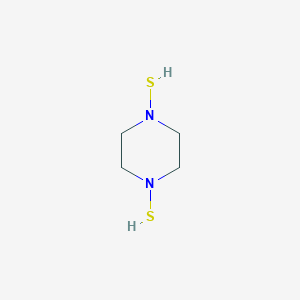
1,4-Bis(sulfanyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(sulfanyl)piperazine, commonly known as 'BSP', is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetrical molecule with two sulfhydryl groups (-SH) attached to a piperazine ring. BSP has been used as a building block in the synthesis of various molecules and has been found to exhibit potential biological activities.
Mecanismo De Acción
The mechanism of action of BSP is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). BSP has also been found to modulate the activity of various enzymes and proteins, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
BSP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. BSP has also been found to improve mitochondrial function and enhance cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BSP is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, BSP has some limitations, including its limited solubility in water and its potential to form disulfide bonds, which may affect its biological activity.
Direcciones Futuras
There are several future directions for research involving BSP. One potential area of research is the development of BSP-based drugs for the treatment of various diseases. BSP may also be used as a tool to study the mechanisms underlying oxidative stress and inflammation. Further studies are needed to fully understand the biological activity of BSP and its potential applications in medicine and biotechnology.
In conclusion, BSP is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of BSP in medicine and biotechnology.
Métodos De Síntesis
The synthesis of BSP is relatively straightforward and can be achieved through various methods. One of the most common methods involves the reaction of piperazine with hydrogen sulfide gas in the presence of a catalyst. The reaction yields BSP as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BSP has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. BSP has also been used in the development of new drugs and has been found to be effective in the treatment of certain diseases.
Propiedades
Número CAS |
131538-50-6 |
|---|---|
Nombre del producto |
1,4-Bis(sulfanyl)piperazine |
Fórmula molecular |
C4H10N2S2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
1,4-bis(sulfanyl)piperazine |
InChI |
InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
Clave InChI |
DFEKSVXRTCCJFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S)S |
SMILES canónico |
C1CN(CCN1S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



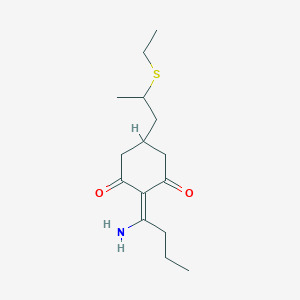
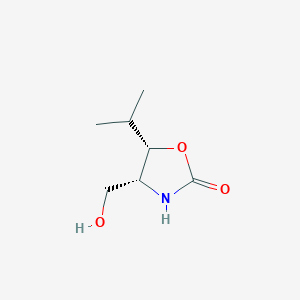
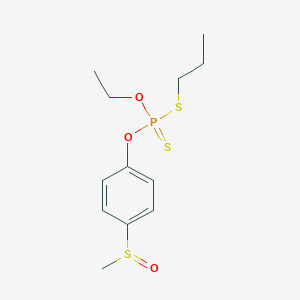
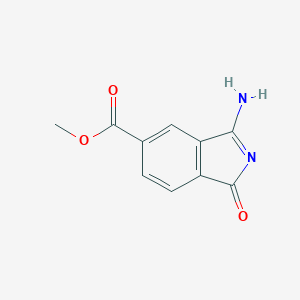
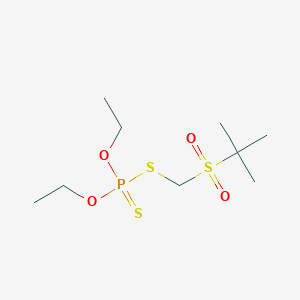
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
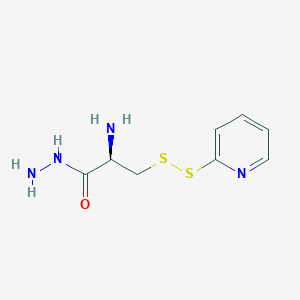
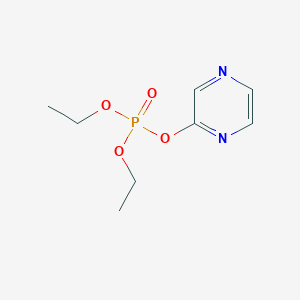
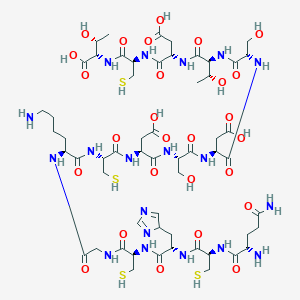
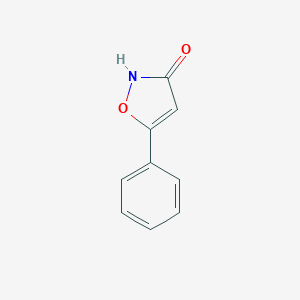
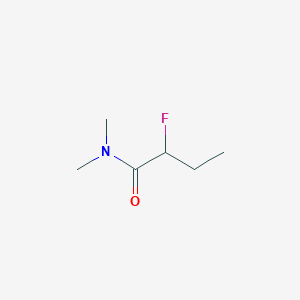
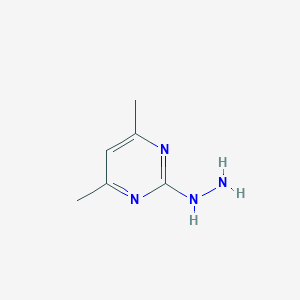
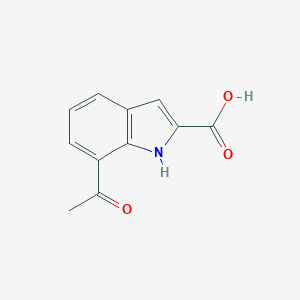
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)